
6-氟-3-(3-(4-异丙基苯基)-1,2,4-恶二唑-5-基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, an oxadiazole ring fused at the 3rd position, and an isopropylphenyl group attached to the oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
科学研究应用
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels.
Material Science: The compound’s unique electronic and photophysical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound may find applications in the development of new materials, coatings, and catalysts due to its stability and reactivity.
准备方法
The synthesis of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the isopropylphenyl group: The isopropylphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and a halogenated oxadiazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids, bases, or transition metal catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and oxadiazole ring may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with the target.
相似化合物的比较
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be compared with other quinoline derivatives and oxadiazole-containing compounds. Similar compounds include:
6-chloro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
6-fluoro-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound lacks the fluorine atom, which may affect its overall stability and reactivity.
The uniqueness of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-fluoro-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-11(2)12-3-5-13(6-4-12)19-23-20(26-24-19)16-10-22-17-8-7-14(21)9-15(17)18(16)25/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLTUNCIYVZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
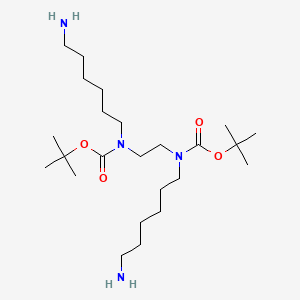
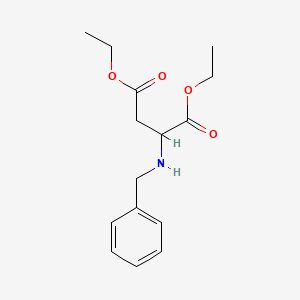
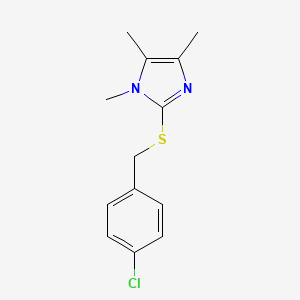
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)

![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)
![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)
![2-(cyclopentylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2435932.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2435933.png)
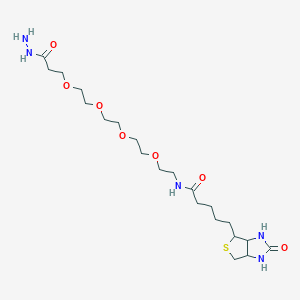
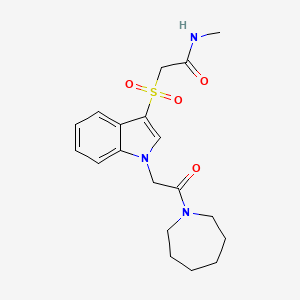
![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)
